Acridin-9-yl-naphthalen-1-yl-amine

Description

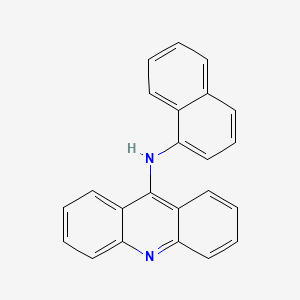

Structure and Core Features

Acridin-9-yl-naphthalen-1-yl-amine is a conjugated aromatic system comprising an acridine moiety (a tricyclic heteroaromatic compound with a nitrogen atom) linked via an amine group to a naphthalene ring. This structural design merges the photophysical properties of acridine (e.g., fluorescence, electron-deficient character) with the planar, hydrophobic naphthalene system, making it a candidate for applications in optoelectronics, sensing, or medicinal chemistry .

Similar strategies are employed in the preparation of hydrazone-linked acridine derivatives (e.g., N-[(E)-(3-nitrophenyl)methylideneamino]acridin-9-amine) and benzo[c]acridines .

Potential Applications Acridine-naphthalene hybrids are explored for their bioactivity (e.g., DNA intercalation, antimicrobial properties) and optoelectronic utility. For instance, nitro-substituted acridines exhibit antitumor activity, while benzo[c]acridines serve as intermediates in heterocyclic chemistry .

Properties

Molecular Formula |

C23H16N2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-naphthalen-1-ylacridin-9-amine |

InChI |

InChI=1S/C23H16N2/c1-2-10-17-16(8-1)9-7-15-20(17)25-23-18-11-3-5-13-21(18)24-22-14-6-4-12-19(22)23/h1-15H,(H,24,25) |

InChI Key |

VTCBETOUGRNVEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=C4C=CC=CC4=NC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Key Protocol

Base and Solvent :

-

9-Chloroacridine reacts with naphthalen-1-yl amine in polar aprotic solvents such as DMF or DMSO .

-

Bases : Triethylamine (TEA) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine and facilitate substitution.

Reaction Conditions :

| Parameter | Typical Values | Source |

|---|---|---|

| Temperature | Reflux (80–100°C) | |

| Time | 10–12 hours | |

| Catalyst | None required (base-driven) | |

| Yield Range | 70–95% (analogous reactions) |

Example from Literature :

In analogous SNAr reactions, 9-chloroacridine reacts with 1,3-phenylenediamine in DMF with TEA under reflux, yielding 9-(1,3-phenylenediaminyl)acridine in high purity. Substituting 1,3-phenylenediamine with naphthalen-1-yl amine would follow this protocol.

Reductive Amination

For cases where the amine is introduced via an aldehyde intermediate, reductive amination offers a viable alternative. This method is particularly useful for constructing tertiary amines.

Key Protocol

Reducing Agents :

-

NaBH₃CN or NaBH₄ are employed to reduce imine intermediates formed between 9-aminoacridine and naphthalen-1-yl aldehyde.

Reaction Conditions :

| Parameter | Typical Values | Source |

|---|---|---|

| Solvent | Methanol, ethanol, or THF | |

| Temperature | Room temperature to 60°C | |

| Time | 6–24 hours | |

| Yield Range | 60–80% (analogous reactions) |

Mechanistic Insight :

The aldehyde reacts with the acridine’s primary amine to form an imine, which is subsequently reduced to a secondary amine. This approach avoids harsh conditions and is compatible with sensitive functional groups.

| Parameter | Typical Values | Source |

|---|---|---|

| Resin Loading | 0.1–0.5 mmol/g resin | |

| Coupling Reagent | HATU or DIC/Oxyma | |

| Cleavage | TFA or TFA/DCM (1:1) | |

| Yield Range | 80–97% (for peptide-acridine conjugates) |

Example :

A lysine residue linked to 9-aminoacridine via SNAr on Rink Amide-MBHA resin achieved a 97% yield after TFA cleavage. This method could be adapted for naphthalen-1-yl amine derivatives.

Catalytic Cyclization and Multicomponent Reactions

Though less direct, cyclization of naphthalen-1-yl amine with acridine precursors offers an alternative route.

Key Protocol

Catalysts :

-

BNBTS (N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide)) or TEBAC (triethylbenzylammonium chloride) facilitate solvent-free, three-component reactions.

Reaction Conditions :

| Parameter | Typical Values | Source |

|---|---|---|

| Temperature | 90–100°C | |

| Time | 12–24 hours | |

| Yield Range | 70–85% (for acridine derivatives) |

Example :

Naphthalen-1-amine reacts with dimedone and aldehydes under BNBTS catalysis to form benzoacridines. While this builds the acridine ring, it is less applicable to pre-formed acridine derivatives.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| SNAr | High purity, scalable | Limited to electron-deficient acridines | 70–95% |

| Reductive Amination | Mild conditions, flexible | Requires aldehyde intermediates | 60–80% |

| SPS | Ideal for peptides | High cost, complex workflows | 80–97% |

| Cyclization | Atom-economical | Requires specific catalysts | 70–85% |

Critical Research Findings

-

Base Selection : Cs₂CO₃ in DMSO enhances SNAr efficiency for electron-poor acridines, as demonstrated in nitro-substituted derivatives.

-

Solvent-Free Synthesis : BNBTS enables solvent-free reactions, reducing environmental impact and improving safety.

-

Solid-Phase Efficiency : Rink Amide-MBHA resin achieves near-quantitative yields (97%) for acridine-peptide conjugates, suggesting applicability to analogous amines .

Chemical Reactions Analysis

Decomposition and Side Reactions

Deacridinylating Transfer

Acridin-9-yl-naphthalen-1-yl-amine can undergo deacridinylation in the presence of primary aliphatic amines. This reaction transfers the acridin-9-yl group to the amine, forming secondary amines while releasing the naphthyl group. The process is observed during solid-phase synthesis or in biological systems, particularly under alkaline conditions .

Key Observations

-

Mechanism : The transfer occurs via nucleophilic displacement, where the amine acts as a stronger nucleophile compared to the naphthyl group .

-

Stability : The compound’s stability is reduced in acidic/basic environments or in the presence of competing nucleophiles .

Spectroscopic and Structural Characterization

Key Analytical Data

-

1H NMR : Peaks corresponding to aromatic protons of the acridine and naphthalene moieties, with shifts influenced by electronic effects .

-

FTIR : Absorption bands for N-H stretching (amine group) and C=N/C=C bonds (aromatic rings) .

-

Mass Spectrometry : Molecular ion peak at m/z 353.4 (C24H17N).

Stability and Handling Considerations

Environmental Sensitivity

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: Acridin-9-yl-naphthalen-1-yl-amine serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions .

- Chemical Reactions: It undergoes oxidation, reduction, and nucleophilic substitution reactions, which are significant for exploring its reactivity and synthesizing derivatives .

2. Biology:

- Fluorescent Properties: The compound exhibits notable fluorescence properties, making it useful in biological imaging and as a fluorescent probe for studying biological processes .

- DNA Intercalation: Acridin derivatives are known for their ability to intercalate into DNA, disrupting normal cellular processes such as replication and transcription. This mechanism is crucial for understanding their biological effects .

3. Medicine:

- Anticancer Potential: Acridin derivatives, including this compound, have been investigated for their potential as anticancer agents. They inhibit topoisomerase enzymes, which are essential for DNA unwinding during replication .

- Antibacterial and Antimalarial Properties: Beyond cancer treatment, acridine derivatives have shown antibacterial and anti-malarial activities, further emphasizing their medicinal significance .

Case Studies

Several studies have highlighted the applications of acridin derivatives in various therapeutic contexts:

- Anticancer Studies: Research has shown that acridin derivatives exhibit significant inhibition against various cancer cell lines by disrupting DNA processes. For instance, studies have demonstrated the effectiveness of these compounds in inhibiting topoisomerase II activity .

- Biological Imaging: The fluorescent properties of acridin derivatives have been utilized in imaging techniques to visualize cellular processes, providing insights into cellular dynamics and interactions .

- Antimicrobial Research: Investigations into the antibacterial properties of acridin derivatives have revealed their potential use in developing new antimicrobial agents effective against resistant strains .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)acridin-9-amine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding and replication . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Acridin-9-yl-naphthalen-1-yl-amine with structurally related acridine derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

Structural Diversity this compound features a direct amine linkage between acridine and naphthalene, enabling π-conjugation across both aromatic systems. In contrast, N-[(E)-(3-nitrophenyl)methylideneamino]acridin-9-amine (342.35 g/mol) incorporates a hydrazone bridge and nitro group, enhancing its electron-withdrawing character and redox activity . N-Methyl-1-nitroacridin-9-amine (253.26 g/mol) prioritizes nitro and methyl substituents on the acridine core, optimizing it for DNA interaction and hypoxia-selective cytotoxicity .

Synthetic Strategies

- The target compound’s synthesis likely mirrors methods for benzo[c]acridines (e.g., cyclocondensation of N-arylidenenaphthalen-1-amine with cyclic diketones) . Hydrazone-linked analogues (e.g., ) require hydrazine intermediates, while methylated acridinium derivatives involve quaternization .

Functional Properties

- Nitro-substituted acridines (e.g., ) exhibit enhanced bioactivity due to nitro groups’ ability to generate reactive oxygen species (ROS) under hypoxic conditions.

- Benzo[c]acridines focus on rigid, fused-ring systems for structural diversity in combinatorial chemistry .

- The target compound’s naphthalene moiety may improve solubility and intercalation capacity compared to simpler acridines.

Applications Medicinal chemistry dominates for nitro- and methyl-acridines (e.g., antitumor agents ).

Q & A

Q. What are the established synthetic routes for Acridin-9-yl-naphthalen-1-yl-amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination or condensation reactions. For example, N-arylidenenaphthalen-1-amine derivatives react with cyclohexadiones under acidic conditions to form acridine analogs, as demonstrated in Table 1 of a synthesis study . Key factors include:

- Catalyst selection : Stannous chloride or palladium on carbon may enhance reaction efficiency .

- Solvent systems : Pyridine is often used to stabilize intermediates, while dimethyl sulfoxide (DMSO) aids in solubility for high-temperature reactions .

- Temperature control : Optimizing thermal conditions (e.g., 80–120°C) minimizes side products like uncyclized intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions on the acridine and naphthalene moieties. Discrepancies in peak splitting (e.g., para vs. ortho substitutions) require cross-validation with 2D NMR (COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight but may fail to distinguish isomeric byproducts; tandem MS (MS/MS) or chromatographic retention times resolve ambiguities .

- X-ray Crystallography : Single-crystal structures validated via SHELXL refinement provide definitive proof of stereochemistry, though twinned crystals may necessitate alternative software like OLEX2 .

Q. What protocols ensure the compound’s purity for biological assays?

- HPLC-PDA : Reverse-phase chromatography with C18 columns (acetonitrile/water gradients) detects impurities at 254 nm. Purity ≥95% is required for reproducible bioactivity studies .

- Recrystallization : Solvent pairs like dichloromethane/hexane remove polar byproducts, but care is needed to avoid co-precipitation of structurally similar contaminants .

Advanced Research Questions

Q. How can computational modeling predict this compound’s electronic properties, and what experimental validations are needed?

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps and charge distribution. For instance, the acridine core’s electron-deficient nature can be quantified via Mulliken charges, guiding applications in optoelectronics .

- Experimental Validation : UV-Vis spectroscopy compares calculated λmax with observed absorption bands. Deviations >10 nm suggest inaccuracies in solvent-effect modeling or basis set selection .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC50 values across studies)?

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (MTT assays) .

- Solubility Adjustments : DMSO concentration in cell culture media should not exceed 0.1% to avoid false negatives/positives .

- Meta-Analysis : Cross-reference datasets from proteomics (e.g., ACE Biolabs’ peptide synthesis protocols) to identify off-target interactions .

Q. How do crystallographic refinement choices (e.g., SHELXL vs. OLEX2) impact structural interpretations?

- SHELXL : Preferred for high-resolution data (<1.0 Å), but may overfit twinned crystals. The "TWIN" command must be applied judiciously to avoid artificial symmetry .

- OLEX2 : Better for handling pseudo-merohedral twinning via the TwinRotMat algorithm, though initial phase solutions still require SHELXD .

- Validation Tools : CheckCIF reports flag unusual bond angles (e.g., acridine-naphthalene dihedral angles >15°) that may indicate disorder .

Q. What mechanistic insights guide the optimization of catalytic amination reactions for this compound?

- Kinetic Studies : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps (e.g., imine formation vs. cyclization) .

- Catalyst Screening : Transition metals (Pd, Cu) accelerate C–N coupling but may leach under acidic conditions. Heterogeneous catalysts (e.g., Pd/C) improve recyclability .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged transition states but may hinder catalyst recovery. Switch to biphasic systems (toluene/water) for greener synthesis .

Methodological Guidelines

- Data Reproducibility : Document all synthetic steps (e.g., cooling rates during crystallization) and raw spectral data in supplementary materials .

- Conflict Resolution : Use Bland-Altman plots to statistically compare conflicting bioactivity datasets .

- Ethical Compliance : Adhere to IUPAC nomenclature and declare hazardous waste protocols (e.g., neutralization of amine byproducts) per OSHA standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.